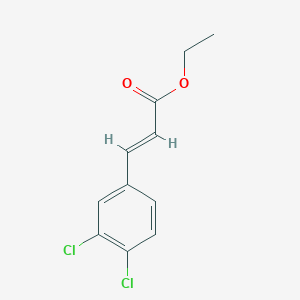

(E)-3-(3,4-dichloro-phenyl)-acrylic acid ethyl ester

Beschreibung

BenchChem offers high-quality (E)-3-(3,4-dichloro-phenyl)-acrylic acid ethyl ester suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-3-(3,4-dichloro-phenyl)-acrylic acid ethyl ester including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

CAS-Nummer |

82475-77-2 |

|---|---|

Molekularformel |

C11H10Cl2O2 |

Molekulargewicht |

245.10 g/mol |

IUPAC-Name |

ethyl (E)-3-(3,4-dichlorophenyl)prop-2-enoate |

InChI |

InChI=1S/C11H10Cl2O2/c1-2-15-11(14)6-4-8-3-5-9(12)10(13)7-8/h3-7H,2H2,1H3/b6-4+ |

InChI-Schlüssel |

HQNJBIBRMKGXHM-GQCTYLIASA-N |

Isomerische SMILES |

CCOC(=O)/C=C/C1=CC(=C(C=C1)Cl)Cl |

Kanonische SMILES |

CCOC(=O)C=CC1=CC(=C(C=C1)Cl)Cl |

Herkunft des Produkts |

United States |

chemical structure and physical properties of (E)-3-(3,4-dichloro-phenyl)-acrylic acid ethyl ester

An In-Depth Technical Guide to (E)-3-(3,4-dichloro-phenyl)-acrylic acid ethyl ester

Introduction

(E)-3-(3,4-dichloro-phenyl)-acrylic acid ethyl ester, a member of the cinnamate ester chemical family, is a halogenated aromatic compound of significant interest in synthetic and medicinal chemistry. As a derivative of acrylic acid, it serves as a versatile building block and intermediate in the synthesis of more complex molecules. The presence of the dichlorophenyl group and the α,β-unsaturated ester moiety provides multiple reactive sites, making it a valuable substrate for various chemical transformations. This guide offers a comprehensive overview of its chemical structure, physicochemical properties, a detailed synthesis protocol, and its potential applications, particularly for professionals in drug discovery and chemical research.

Chemical Structure and Identification

The structure of (E)-3-(3,4-dichloro-phenyl)-acrylic acid ethyl ester is characterized by a 3,4-dichlorinated benzene ring attached to an ethyl acrylate backbone. The "(E)" designation specifies the stereochemistry of the double bond, indicating that the phenyl group and the ester group are on opposite sides (trans configuration), which is the more stable isomer.

| Identifier | Value |

| CAS Number | 82475-77-2[1][2][3] |

| Molecular Formula | C₁₁H₁₀Cl₂O₂[1][4] |

| Molecular Weight | 245.1 g/mol [1][4] |

| IUPAC Name | ethyl (2E)-3-(3,4-dichlorophenyl)prop-2-enoate |

| Synonyms | Ethyl 3,4-dichlorocinnamate[4] |

| InChI | InChI=1S/C11H10Cl2O2/c1-2-15-11(14)6-4-8-3-5-9(12)10(13)7-8/h3-7H,2H2,1H3/b6-4+[4] |

| InChIKey | HQNJBIBRMKGXHM-VOTSOKGWSA-N |

| Canonical SMILES | CCOC(=O)C=CC1=CC(=C(C=C1)Cl)Cl[4] |

Physicochemical Properties

The physical and chemical properties of this compound are influenced by its aromatic nature, the presence of electronegative chlorine atoms, and the polar ester group. These features govern its solubility, reactivity, and melting point.

| Property | Value | Source(s) |

| Physical State | Solid | [1][2] |

| Appearance | Yellow to white solid | [2] |

| Melting Point | 54 - 58 °C | [2] |

| Solubility | Soluble in aromatic hydrocarbons and other esters. | [5] |

| Storage | Store at room temperature (20 to 22 °C) in a well-ventilated, dry place. | [2] |

Synthesis and Mechanism: Fischer-Speier Esterification

The most direct and classical method for synthesizing (E)-3-(3,4-dichloro-phenyl)-acrylic acid ethyl ester is through the Fischer-Speier esterification of its corresponding carboxylic acid, (E)-3-(3,4-Dichlorophenyl)acrylic acid (CAS 7312-27-8).[6] This acid-catalyzed reaction involves the condensation of the carboxylic acid with an excess of ethanol.

Causality Behind Experimental Choices:

-

Excess Ethanol: The reaction is an equilibrium process. Using ethanol as both the reactant and the solvent drives the equilibrium towards the product side (the ester), maximizing the yield according to Le Châtelier's principle.

-

Acid Catalyst (H₂SO₄): A strong acid catalyst, such as concentrated sulfuric acid, is essential to protonate the carbonyl oxygen of the carboxylic acid. This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the weakly nucleophilic ethanol.

-

Reflux Conditions: Heating the reaction mixture to the boiling point of the solvent (ethanol) increases the reaction rate, allowing the equilibrium to be reached in a reasonable timeframe, typically a few hours.[7]

-

Neutralization and Extraction: After the reaction, the mixture is neutralized with a weak base (e.g., sodium bicarbonate solution) to quench the acid catalyst and remove any unreacted carboxylic acid. The organic product is then extracted into a non-polar solvent like ethyl acetate, which is immiscible with the aqueous layer.

Experimental Protocol: Step-by-Step

-

Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add (E)-3-(3,4-Dichlorophenyl)acrylic acid (10.0 g, 0.046 mol).

-

Reagent Addition: Add 100 mL of absolute ethanol to the flask, followed by the slow, careful addition of concentrated sulfuric acid (2 mL) while stirring.

-

Heating: Heat the reaction mixture to reflux and maintain this temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After cooling to room temperature, slowly pour the reaction mixture into 200 mL of ice-cold water.

-

Neutralization: Carefully neutralize the mixture by adding a saturated solution of sodium bicarbonate until effervescence ceases (pH ~7-8).

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).

-

Washing: Combine the organic layers and wash sequentially with water (50 mL) and brine (50 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes) to yield the final product as a white to yellow solid.

Synthesis Workflow Diagram

Caption: Fischer-Speier esterification workflow for synthesis.

Spectral Data and Characterization

While specific spectra are not provided, the structure of (E)-3-(3,4-dichloro-phenyl)-acrylic acid ethyl ester can be unequivocally confirmed using standard spectroscopic techniques. The expected data are as follows:

-

¹H NMR (Proton Nuclear Magnetic Resonance):

-

Aromatic Protons: Three protons in the aromatic region (approx. 7.2-7.8 ppm) with splitting patterns characteristic of a 1,2,4-trisubstituted benzene ring.

-

Vinylic Protons: Two doublets for the trans-alkene protons (approx. 6.4 and 7.7 ppm), with a large coupling constant (J ≈ 16 Hz) confirming the (E)-stereochemistry.

-

Ethyl Ester Protons: A quartet (approx. 4.2 ppm, 2H) and a triplet (approx. 1.3 ppm, 3H) corresponding to the -OCH₂CH₃ group.

-

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):

-

Carbonyl Carbon: A signal around 166-167 ppm for the ester carbonyl.

-

Aromatic & Vinylic Carbons: Multiple signals in the 115-145 ppm range.

-

Ethyl Ester Carbons: Signals around 60 ppm (-OCH₂) and 14 ppm (-CH₃).

-

-

IR (Infrared) Spectroscopy:

-

A strong absorption band around 1710-1720 cm⁻¹ for the C=O stretch of the α,β-unsaturated ester.

-

A band around 1630-1640 cm⁻¹ for the C=C stretch of the alkene.

-

Bands in the 1100-1300 cm⁻¹ region for the C-O stretch of the ester.

-

Absorption bands corresponding to C-Cl bonds and aromatic C-H bonds.

-

-

Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak (M⁺) with a characteristic isotopic pattern for two chlorine atoms (M, M+2, M+4 in an approximate 9:6:1 ratio).

Applications and Research Interest

(E)-3-(3,4-dichloro-phenyl)-acrylic acid ethyl ester is primarily utilized as a chemical intermediate in research and development.[1][2] Cinnamic acid and its derivatives are a well-established class of compounds with a broad spectrum of biological activities, suggesting potential applications for this specific molecule in drug discovery.

-

Scaffold for Drug Development: Cinnamate derivatives have been investigated for anti-inflammatory, antimicrobial, antioxidant, and anticancer properties.[8][9] This compound can serve as a starting point or a key building block for synthesizing novel therapeutic agents. The dichlorophenyl moiety can enhance lipophilicity and modulate metabolic stability, which are crucial parameters in drug design.

-

Precursor in Organic Synthesis: The alkene and ester functionalities allow for a variety of chemical modifications, including hydrogenation, epoxidation, dihydroxylation, and Michael addition, making it a versatile precursor for more complex molecular architectures.

-

Material Science: Acrylic acid esters are fundamental monomers in the production of polymers and resins.[5][10] While this specific ester is more specialized, related compounds are used to create materials with high refractive indices or other unique optical properties.[5]

Safety and Handling

Based on available Safety Data Sheets (SDS), (E)-3-(3,4-dichloro-phenyl)-acrylic acid ethyl ester must be handled with appropriate care.

-

Hazard Identification:

-

Precautionary Measures:

-

Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles, and a lab coat.[11][12]

-

Handling: Obtain special instructions before use and do not handle until all safety precautions have been read and understood.[11] Use in a well-ventilated area or under a chemical fume hood. Avoid contact with skin, eyes, and clothing.[11]

-

Storage: Store locked up in a well-ventilated place and keep the container tightly closed.[11]

-

-

First Aid:

-

Eye Contact: Immediately rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do so. Continue rinsing and call a POISON CENTER or physician immediately.[11][12]

-

Skin Contact: Wash affected areas thoroughly with soap and water. If irritation develops, seek medical attention.[11]

-

Ingestion: Rinse mouth and then drink 200-300 ml of water. Do not induce vomiting and seek immediate medical attention.[11]

-

Conclusion

(E)-3-(3,4-dichloro-phenyl)-acrylic acid ethyl ester is a well-defined chemical compound with established physical properties and clear synthetic pathways. Its structural features make it a valuable intermediate for researchers in organic synthesis and a molecule of interest for medicinal chemists exploring new therapeutic scaffolds. Proper adherence to safety protocols is essential when handling this compound due to its potential to cause serious eye damage and skin irritation.

References

- BASF. (2024, May 7).

-

Hoffman Fine Chemicals. CAS 82475-77-2 | 3-(3,4-Dichloro-phenyl)-acrylic acid ethyl ester. Retrieved from [Link]

- Merck Millipore.

- TCI Chemicals. (2025, June 10).

- Fisher Scientific. (2023, September 1).

-

Nisshoku Techno Fine Chemical Co., Ltd. Acrylic acid esters. Retrieved from [Link]

-

NextSDS. 3-[5-(3,4-DICHLORO-PHENYL)-FURAN-2-YL]-ACRYLIC ACID ETHYL ESTER. Retrieved from [Link]

- Ren, Z. et al. (2012). Synthesis and Crystal Structure of 4-Cyano-3-fluorophenyl- 3-(4-hexoxy-3-methoxyphenyl)acrylic Acid Ester. Asian Journal of Chemistry.

- El-Zeiny, M. (2021). Synthesis and Spectral Characterisation of (E)-3-(3-(4 (Dimethylamino)Phenyl) Acrylo-yl)-4-Hydroxy-2H-Chromen-2-One and Their Antibacterial Activity and Acetylcholinesterase Inhibition. Semantic Scholar.

- Ojha, S., & Panda, N. Pd-catalyzed desulfitative arylation of olefins by N-methoxysulfonamide. The Royal Society of Chemistry.

-

PubChem. (E)-3-(4-Acetyl-phenyl)-acrylic acid butyl ester. Retrieved from [Link]

- Zhang, Y. et al. (2024). Design, synthesis, and biological evaluation of (E)-3-(3-methoxy-4-substituted phenyl)

- I. M. I. Kemala, et al. (2023). Isoamyl (E)-3-(3,4-Dimethoxyphenyl)

- Fotopoulos, I. et al. (2022). Ethyl (E)-(3-(4-((4-bromobenzyl)oxy)phenyl)acryloyl)glycinate.

- Various Authors. (2018). How do I synthesize acrylic ester?

- Fotopoulos, I. et al. (2022). Ethyl (E)-(3-(4-((4-Bromobenzyl)Oxy)Phenyl)Acryloyl)

Sources

- 1. hoffmanchemicals.com [hoffmanchemicals.com]

- 2. Pannellum [www2.panasonic.biz]

- 3. 3-(3,4-Dichloro-phenyl)-acrylic acid ethyl ester | 82475-77-2 [m.chemicalbook.com]

- 4. Page loading... [guidechem.com]

- 5. Acrylic acid esters | Products | Nisshoku Techno Fine Chemical Co., Ltd. [ns-technofine.co.jp]

- 6. 7312-27-8|(E)-3-(3,4-Dichlorophenyl)acrylic acid|BLD Pharm [bldpharm.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. Acrylic Esters | Products | NIPPON SHOKUBAI [shokubai.co.jp]

- 11. download.basf.com [download.basf.com]

- 12. merckmillipore.com [merckmillipore.com]

Decoding the Molecular Architecture: A Technical Guide to the ¹H and ¹³C NMR Spectra of (E)-3-(3,4-dichloro-phenyl)-acrylic acid ethyl ester

Introduction

In the landscape of modern drug discovery and materials science, the precise structural elucidation of novel chemical entities is paramount. Among the arsenal of analytical techniques available to researchers, Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool for providing a detailed atomic-level map of molecular structure. This technical guide offers an in-depth analysis of the ¹H and ¹³C NMR spectra of (E)-3-(3,4-dichloro-phenyl)-acrylic acid ethyl ester, a compound of interest in synthetic chemistry and potentially as a building block in pharmaceutical and materials development.

This document is designed for researchers, scientists, and drug development professionals, providing not only the empirical spectral data but also the underlying scientific rationale for the observed chemical shifts and coupling constants. Furthermore, it outlines a robust, field-proven protocol for the acquisition and processing of high-quality NMR data, ensuring reproducibility and scientific integrity.

Molecular Structure and NMR-Active Nuclei

(E)-3-(3,4-dichloro-phenyl)-acrylic acid ethyl ester possesses a distinct molecular framework amenable to detailed NMR analysis. The structure contains a 1,2,4-trisubstituted benzene ring, a trans-configured α,β-unsaturated ester, and an ethyl group. Each unique proton and carbon environment will give rise to a distinct signal in the respective NMR spectra, allowing for a comprehensive structural assignment.

¹H and ¹³C NMR Spectral Data

The following tables summarize the experimentally observed ¹H and ¹³C NMR spectral data for (E)-3-(3,4-dichloro-phenyl)-acrylic acid ethyl ester, acquired in deuterated chloroform (CDCl₃) at a proton frequency of 500 MHz.

Table 1: ¹H NMR Data (500 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |

| 7.91 | d | 16.0 | 1H | H-α |

| 7.46 | d | 8.5 | 1H | H-5' |

| 7.36 | d | 2.0 | 1H | H-2' |

| 7.20-7.18 | m | 1H | H-6' | |

| 6.32 | d | 16.0 | 1H | H-β |

| 4.18 | q | 7.0 | 2H | -OCH₂CH₃ |

| 1.25 | t | 7.0 | 3H | -OCH₂CH₃ |

Table 2: ¹³C NMR Data (126 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| 166.2 | C=O |

| 139.1 | C-α |

| 136.3 | C-1' |

| 135.5 | C-4' |

| 131.4 | C-3' |

| 130.0 | C-5' |

| 128.4 | C-2' |

| 127.5 | C-6' |

| 121.4 | C-β |

| 60.7 | -OCH₂CH₃ |

| 14.2 | -OCH₂CH₃ |

In-Depth Spectral Interpretation

A thorough analysis of the chemical shifts, coupling constants, and integration values allows for the unambiguous assignment of each proton and carbon signal. The following sections provide a detailed rationale for these assignments, grounded in fundamental NMR principles.

Molecular Structure with Atom Numbering

To facilitate the discussion, the following diagram illustrates the atom numbering scheme used for the NMR assignments.

Caption: Molecular structure of (E)-3-(3,4-dichloro-phenyl)-acrylic acid ethyl ester with atom numbering for NMR assignment.

¹H NMR Spectrum Analysis

-

Vinylic Protons (H-α and H-β): The two doublets at 7.91 ppm and 6.32 ppm are characteristic of vinylic protons on a trans-disubstituted double bond. The large coupling constant of 16.0 Hz is definitive for a trans configuration. The downfield shift of H-α (7.91 ppm) is attributed to its position deshielded by the anisotropic effect of the carbonyl group. Conversely, H-β (6.32 ppm) is more shielded.

-

Aromatic Protons (H-2', H-5', H-6'): The aromatic region displays three signals corresponding to the three protons on the dichlorophenyl ring.

-

The signal at 7.46 ppm, a doublet with a coupling constant of 8.5 Hz, is assigned to H-5'. It is coupled to H-6' (ortho-coupling).

-

The doublet at 7.36 ppm with a small coupling constant of 2.0 Hz is assigned to H-2'. This small coupling is characteristic of a meta-coupling to H-6'.

-

The multiplet observed between 7.20-7.18 ppm is assigned to H-6'. This proton is coupled to both H-5' (ortho, J ≈ 8.5 Hz) and H-2' (meta, J ≈ 2.0 Hz), resulting in a doublet of doublets, which appears as a multiplet in this resolution. The electron-withdrawing nature of the two chlorine atoms and the acrylic acid ester group leads to the downfield chemical shifts of these aromatic protons.

-

-

Ethyl Ester Protons (-OCH₂CH₃): The quartet at 4.18 ppm (integration of 2H) and the triplet at 1.25 ppm (integration of 3H) are a classic ethyl group pattern. The methylene protons (-OCH₂-) are deshielded by the adjacent oxygen atom, hence their downfield shift. They are split into a quartet by the three neighboring methyl protons. The methyl protons (-CH₃) are split into a triplet by the two adjacent methylene protons. The coupling constant for both is 7.0 Hz.

¹³C NMR Spectrum Analysis

-

Carbonyl Carbon (C=O): The signal at 166.2 ppm is characteristic of an ester carbonyl carbon.[1]

-

Vinylic and Aromatic Carbons: The signals between 121 ppm and 139 ppm correspond to the sp² hybridized carbons of the double bond and the aromatic ring.

-

The signal at 139.1 ppm is assigned to C-α, which is deshielded by the adjacent carbonyl group.

-

The more shielded vinylic carbon, C-β, appears at 121.4 ppm.

-

The aromatic carbons are assigned based on established substituent effects of halogens and alkyl groups on a benzene ring. The carbons directly attached to the chlorine atoms (C-3' and C-4') and the carbon attached to the acrylic acid moiety (C-1') are expected to be the most deshielded among the ring carbons. The specific assignments are provided in Table 2.

-

-

Ethyl Ester Carbons (-OCH₂CH₃): The signal at 60.7 ppm corresponds to the methylene carbon (-OCH₂-), deshielded by the electronegative oxygen atom. The methyl carbon (-CH₃) signal appears upfield at 14.2 ppm.

Experimental Protocols

The acquisition of high-quality, reproducible NMR data is contingent upon meticulous sample preparation and the selection of appropriate experimental parameters. This section provides a comprehensive, step-by-step methodology for obtaining ¹H and ¹³C NMR spectra of (E)-3-(3,4-dichloro-phenyl)-acrylic acid ethyl ester.

Workflow for NMR Data Acquisition and Processing

Sources

Analytical and Synthetic Profiling of (E)-3-(3,4-Dichloro-phenyl)-acrylic Acid Ethyl Ester: A Technical Whitepaper

Executive Abstract

In the preclinical development of halogenated cinnamic acid derivatives—often utilized as crucial intermediates for enzyme inhibitors and anti-inflammatory pharmacophores—precise physicochemical characterization is non-negotiable. (E)-3-(3,4-dichloro-phenyl)-acrylic acid ethyl ester , widely known as ethyl 3,4-dichlorocinnamate , presents a unique analytical profile due to its conjugated aromatic system and the presence of a geminal-like dichloro substitution on the phenyl ring.

This whitepaper provides an authoritative, in-depth guide to the exact mass determination, isotopic profiling, and synthetic validation of this compound. By bridging the gap between theoretical mass spectrometry and benchtop synthetic workflows, this guide establishes a self-validating framework for researchers to synthesize, purify, and analytically confirm this specific chemical entity.

Physicochemical & Mass Spectrometry Fundamentals

Molecular Weight vs. Monoisotopic Exact Mass

In high-resolution mass spectrometry (HRMS), distinguishing between molecular weight and monoisotopic exact mass is critical for accurate compound identification.

-

Molecular Weight (245.10 g/mol ): This value is calculated using the standard atomic weights of the elements, which reflect the natural terrestrial abundance of all isotopes. It is primarily used for stoichiometric calculations during synthesis.

-

Monoisotopic Exact Mass (244.00578 Da): This value is calculated using the mass of the most abundant, stable isotope of each element in the molecule ( 12C , 1H , 35Cl , 16O ). HRMS instruments (like Orbitraps or Time-of-Flight analyzers) measure this exact mass to derive the empirical formula [1].

Quantitative Data Summary

The table below summarizes the core structural and mass properties required for analytical method development.

| Property | Value | Computational / Experimental Basis |

| IUPAC Name | Ethyl (E)-3-(3,4-dichlorophenyl)prop-2-enoate | Standardized nomenclature |

| Molecular Formula | C11H10Cl2O2 | Elemental composition |

| Molecular Weight | 245.10 g/mol | Average atomic masses (stoichiometry) |

| Monoisotopic Exact Mass | 244.00578 Da | 12C , 1H , 35Cl , 16O isotopes [1] |

| Theoretical [M+H]+ | 245.01306 m/z | Addition of proton ( 1H+ : 1.00728 Da) |

| Theoretical [M+Na]+ | 267.99500 m/z | Addition of sodium ( 23Na+ : 22.98922 Da) |

The Dichloro Isotopic Signature (Causality of the 9:6:1 Ratio)

When analyzing ethyl 3,4-dichlorocinnamate via HRMS, the presence of two chlorine atoms dictates a highly specific isotopic cluster. Chlorine exists naturally as two stable isotopes: 35Cl (~75.8%) and 37Cl (~24.2%). The probability distribution of these isotopes in a dichloro-compound results in a distinct M : M+2 : M+4 peak intensity ratio of approximately 9 : 6 : 1 . Observing this exact ratio in the mass spectrum acts as a primary, intrinsic validation of the chemical formula before even calculating the sub-ppm mass error.

Caption: Logic tree for High-Resolution Mass Spectrometry (HRMS) isotopic pattern resolution.

Synthetic Methodology & Causality

To obtain high-purity ethyl 3,4-dichlorocinnamate for downstream biological assays, a standard Fischer-Speier Esterification is highly effective [2].

Mechanistic Causality

The reaction relies on Le Chatelier's principle. Because esterification is an equilibrium process, we use anhydrous ethanol as both the reactant and the solvent. The addition of catalytic sulfuric acid ( H2SO4 ) protonates the carbonyl oxygen of the 3,4-dichlorocinnamic acid, increasing its electrophilicity and facilitating nucleophilic attack by ethanol.

Caption: Chemical synthesis workflow for (E)-Ethyl 3,4-Dichlorocinnamate via Fischer-Speier esterification.

Step-by-Step Self-Validating Synthesis Protocol

This protocol is designed with built-in purification checks to ensure the final product is free of unreacted starting material [2].

-

Reaction Setup: In a round-bottom flask, suspend 10.2 g of 3,4-dichlorocinnamic acid in 40.0 mL of anhydrous ethanol.

-

Catalysis: Slowly add 4.6 g (approx. 2.5 mL) of concentrated H2SO4 dropwise. Causality: Slow addition prevents localized charring and controls the exothermic protonation step.

-

Reflux: Attach a reflux condenser and heat the mixture to 78°C for 12 hours. Monitor via Thin Layer Chromatography (TLC) (Hexanes:Ethyl Acetate 4:1). The highly polar acid will remain near the baseline, while the less polar ester will migrate higher.

-

Quenching & Extraction: Remove excess ethanol via rotary evaporation. Pour the remaining residue into 200 mL of ice water to halt the reaction. Extract the aqueous mixture with diethyl ether ( 3×50 mL ).

-

Self-Validating Wash (Critical Step): Wash the combined ether extracts with 40 mL of 5% aqueous NaOH . Causality: The basic wash deprotonates any unreacted 3,4-dichlorocinnamic acid, pulling it into the aqueous layer and ensuring the organic layer contains only the target ester. Follow with a brine wash.

-

Purification: Dry the organic layer over anhydrous Na2SO4 , filter, and concentrate. Purify via vacuum distillation. The target compound will distill as a colorless liquid at 122–125°C under 0.2–0.3 mm Hg pressure, crystallizing upon cooling.

LC-HRMS Analytical Validation Protocol

To confirm the exact mass of the synthesized compound, a High-Resolution Liquid Chromatography-Mass Spectrometry (LC-HRMS) workflow must be employed.

Causality of Method Parameters

-

Mobile Phase Additive: 0.1% Formic acid is added to both water and acetonitrile. Causality: Formic acid provides an abundant source of protons, driving the formation of the [M+H]+ ion in the Electrospray Ionization (ESI) source.

-

Ionization Mode: Positive ESI ( ESI+ ) is selected because the ester carbonyl oxygen readily accepts a proton.

Step-by-Step LC-HRMS Protocol

This protocol operates as a closed, self-validating system by utilizing blanks and isotopic ratio checks.

-

System Suitability Test (SST): Inject a known calibration standard (e.g., Pierce™ LTQ Velos ESI Positive Ion Calibration Solution) to ensure the mass analyzer is calibrated to a mass accuracy of <2 ppm .

-

Sample Preparation: Dissolve 1 mg of the synthesized ethyl 3,4-dichlorocinnamate in 1 mL of LC-MS grade methanol. Dilute 1:1000 in mobile phase A (Water + 0.1% Formic Acid) to prevent detector saturation.

-

Blank Injection: Inject a blank sample (Methanol/Water) to verify the absence of carryover or background isobaric interference at m/z 245.01306.

-

Chromatographic Separation:

-

Column: C18 Reverse-Phase (e.g., 2.1 x 50 mm, 1.7 µm).

-

Gradient: 5% to 95% Acetonitrile (with 0.1% Formic Acid) over 5 minutes. The hydrophobic nature of the dichloro-aromatic ring ensures strong retention; expect elution in the later organic phase.

-

-

Data Acquisition (HRMS):

-

Set the mass spectrometer to ESI+ mode.

-

Set resolution to ≥70,000 (at m/z 200).

-

Scan range: m/z 100 to 500.

-

-

Data Processing & Internal Validation:

-

Extract the chromatogram for m/z 245.01306 ( ±5 ppm window).

-

Validation Check 1 (Mass Accuracy): Calculate the mass error between the observed monoisotopic peak and the theoretical exact mass (245.01306). Acceptable threshold: <3 ppm .

-

Validation Check 2 (Isotopic Fidelity): Integrate the peaks at m/z 245.0131, 247.0101, and 249.0072. Confirm the relative abundances match the theoretical 9:6:1 ratio, definitively proving the presence of the Cl2 moiety.

-

References

-

PubChem. "Ethyl 3-(3,4-dichlorophenyl)prop-2-enoate (Compound Summary for CID 53891084)." National Center for Biotechnology Information. Available at:[Link]

- Google Patents. "US2734904A - Substituted cinnamoylguanidines and method for their preparation." United States Patent and Trademark Office.

Spectroscopic Characterization of Ethyl (E)-3-(3,4-dichlorophenyl)acrylate: A Comprehensive Technical Guide

Executive Summary

Ethyl (E)-3-(3,4-dichlorophenyl)acrylate is a highly functionalized cinnamate derivative serving as a critical intermediate in the synthesis of anti-inflammatory and antimicrobial active pharmaceutical ingredients (APIs). Accurate structural elucidation of this molecule requires a multi-modal spectroscopic approach to confirm three critical structural domains: the ethyl ester moiety, the trans ( E ) alkene geometry, and the 3,4-dichloro substitution pattern on the aromatic ring. This whitepaper details the causal relationships between the molecule's electronic environment and its spectral signatures, providing a self-validating framework for rigorous structural confirmation.

Structural Significance & Causality of Design

The target molecule, C₁₁H₁₀Cl₂O₂ (MW: 245.10 g/mol ), contains a highly conjugated π -system extending from the electron-withdrawing 3,4-dichlorophenyl ring through the alkene to the ester carbonyl. This extended conjugation dictates the spectroscopic behavior of the molecule:

-

Electronic Deshielding: The inductive electron-withdrawing effects of the two chlorine atoms and the ester group significantly deshield the alkene and aromatic protons, shifting them downfield in Nuclear Magnetic Resonance (NMR) analysis.

-

Isotopic Signatures: The presence of two chlorine atoms provides a distinct, statistically predictable isotopic fingerprint in Mass Spectrometry (MS), acting as an internal mass-validation tool.

Sample Preparation & Purity Validation (Self-Validating Protocol)

Before acquiring high-resolution spectral data, the sample must pass a self-validating purity check to ensure that overlapping impurity signals do not compromise the structural assignment.

The Self-Validating Loop: We utilize a preliminary 1 H NMR scan as a gating mechanism. The integration of the ethyl ester methyl group (a triplet) is set to precisely 3.00. The isolated α -alkene proton (a doublet) must integrate to 1.00±0.02 . If the integration deviates beyond this 2% margin, it indicates the presence of co-eluting aliphatic impurities or incomplete esterification, and the sample is automatically routed back for flash chromatography. This ensures that subsequent, time-intensive 13 C NMR and 2D NMR acquisitions are only performed on analytically pristine materials.

Fig 1. Multi-modal spectroscopic validation workflow with a self-correcting purity gate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

H NMR Causality and Assignment

The 1 H NMR spectrum (400 MHz, CDCl₃) provides absolute confirmation of the stereochemistry and regiochemistry [1].

-

Alkene Geometry: The trans ( E ) geometry is unambiguously established by the large vicinal coupling constant ( 3JHH≈16.0 Hz) between the α ( δ 6.40) and β ( δ 7.58) protons. According to the Karplus equation, this magnitude is strictly causal to a dihedral angle approaching 180°, precluding the cis ( Z ) isomer, which would exhibit a coupling of 10–12 Hz.

-

Aromatic Substitution: The 3,4-dichloro pattern creates an asymmetric spin system. H-2 appears as a finely split doublet ( δ 7.61, J≈2.0 Hz) due to meta-coupling with H-6. H-5 appears as an ortho-coupled doublet ( δ 7.46, J≈8.3 Hz). H-6 is a doublet of doublets ( δ 7.35, J≈8.3,2.0 Hz) because it couples to both H-5 and H-2.

C NMR Causality and Assignment

The 13 C NMR spectrum (100 MHz, CDCl₃) maps the carbon framework based on electronegativity and hybridization [2]. The carbonyl carbon is highly deshielded ( δ 166.5) due to the electron-withdrawing oxygen. The β -alkene carbon ( δ 142.5) is significantly more deshielded than the α -carbon ( δ 120.2) due to resonance contributions from the aromatic ring pushing electron density toward the ester. The heavy-atom effect of the chlorines shifts C-3 and C-4 to approximately δ 133.2 and 134.0, respectively.

Fourier-Transform Infrared (FTIR) Spectroscopy

Attenuated Total Reflectance (ATR) FTIR is utilized to avoid the moisture interference and potential halogen-exchange artifacts associated with traditional KBr pellets.

-

Carbonyl Causality: The C=O stretch appears at ∼ 1710 cm⁻¹. This is lower than a standard aliphatic ester ( ∼ 1740 cm⁻¹) because conjugation with the adjacent alkene weakens the C=O double bond character, lowering the vibrational force constant.

-

Alkene Causality: The C=C stretch is observed at ∼ 1635 cm⁻¹, intensified by the asymmetric dipole created by the ester and the dichlorophenyl ring. A strong out-of-plane C-H bending mode at ∼ 980 cm⁻¹ acts as an orthogonal confirmation of the trans-alkene geometry.

Mass Spectrometry (EI-MS)

Electron Ionization (70 eV) provides both molecular weight confirmation and structural connectivity through predictable fragmentation pathways[1].

-

Isotopic Causality: Because chlorine has two stable isotopes ( 35 Cl and 37 Cl in a ∼ 3:1 natural abundance), a molecule with two chlorines will exhibit a distinct M:M+2:M+4 molecular ion cluster in a 9:6:1 ratio. For this compound, the cluster appears at m/z 244, 246, and 248.

-

Fragmentation: The base peak typically arises from the α -cleavage of the ester group, losing the ethoxy radical ( ⋅ OCH₂CH₃, -45 Da) to form a highly stabilized acylium ion at m/z 199. Subsequent loss of carbon monoxide (-28 Da) yields the arylalkenyl cation at m/z 171.

Fig 2. EI-MS fragmentation pathway of the target ester driven by radical-site initiation.

Data Summaries

Table 1: 1 H NMR Data Summary (400 MHz, CDCl₃)

| Chemical Shift ( δ , ppm) | Multiplicity | Coupling Constant ( J , Hz) | Integration | Assignment |

| 1.34 | Triplet (t) | 7.1 | 3H | -OCH₂CH₃ |

| 4.27 | Quartet (q) | 7.1 | 2H | -OCH₂ CH₃ |

| 6.40 | Doublet (d) | 16.0 | 1H | Alkene H- α |

| 7.35 | Doublet of doublets (dd) | 8.3, 2.0 | 1H | Aromatic H-6 |

| 7.46 | Doublet (d) | 8.3 | 1H | Aromatic H-5 |

| 7.58 | Doublet (d) | 16.0 | 1H | Alkene H- β |

| 7.61 | Doublet (d) | 2.0 | 1H | Aromatic H-2 |

Table 2: 13 C NMR Data Summary (100 MHz, CDCl₃)

| Chemical Shift ( δ , ppm) | Carbon Type | Assignment |

| 14.3 | Primary (CH₃) | Ethyl -CH₃ |

| 60.8 | Secondary (CH₂) | Ethyl -CH₂-O- |

| 120.2 | Tertiary (CH) | Alkene C- α |

| 127.1, 129.5, 130.8 | Tertiary (CH) | Aromatic C-6, C-2, C-5 |

| 133.2, 134.0, 134.4 | Quaternary (C) | Aromatic C-3(Cl), C-4(Cl), C-1 |

| 142.5 | Tertiary (CH) | Alkene C- β |

| 166.5 | Quaternary (C=O) | Ester Carbonyl |

Table 3: Key ATR-FTIR Absorptions

| Wavenumber (cm⁻¹) | Intensity | Functional Group / Mode |

| 2980, 3060 | Weak | C-H stretch (sp³ and sp²) |

| 1710 | Strong | C=O stretch (conjugated ester) |

| 1635 | Medium | C=C stretch (conjugated alkene) |

| 1175 | Strong | C-O stretch (ester) |

| 1030, 820 | Medium | C-Cl stretch |

| 980 | Strong | trans =C-H out-of-plane bend |

Experimental Protocols

Protocol 1: NMR Acquisition & Self-Validation

-

Sample Prep: Dissolve 15 mg of the purified compound in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal reference. Transfer to a 5 mm precision NMR tube.

-

1 H Acquisition (Purity Gate): Acquire a standard 1D 1 H spectrum (16 scans, 2-second relaxation delay). Phase and baseline correct the spectrum.

-

Validation Check: Integrate the triplet at δ 1.34 to exactly 3.00. Check the doublet at δ 6.40. If the integration is outside 0.98–1.02, abort the run and re-purify.

-

13 C Acquisition: If passed, acquire the 13 C spectrum using a broadband proton-decoupled pulse sequence (minimum 512 scans, 2-second relaxation delay) to ensure adequate signal-to-noise for the unprotonated aromatic and carbonyl carbons.

Protocol 2: ATR-FTIR Analysis

-

Background: Clean the diamond ATR crystal with isopropanol and collect a background spectrum (32 scans, 4 cm⁻¹ resolution) against ambient air.

-

Sample Loading: Place 1–2 mg of the neat compound directly onto the crystal. Apply the pressure anvil to ensure uniform optical contact (critical for accurate relative peak intensities).

-

Acquisition: Collect 32 scans from 4000 to 600 cm⁻¹. Process the data using an atmospheric suppression algorithm to remove residual CO₂ and H₂O vapor artifacts.

Protocol 3: GC-EI-MS Analysis

-

Preparation: Prepare a 1.0 mg/mL solution of the compound in GC-grade ethyl acetate.

-

Chromatography: Inject 1.0 μ L into a GC equipped with a 5% phenyl-methylpolysiloxane capillary column (e.g., HP-5MS). Use a temperature gradient from 100°C to 280°C at 15°C/min to ensure sharp peak elution.

-

Ionization & Detection: Operate the mass spectrometer in Electron Ionization (EI) mode at 70 eV. Scan from m/z 50 to 350. Validate the baseline by running a solvent blank prior to the sample injection.

References

Crystal Structure Analysis of (E)-3-(3,4-Dichloro-phenyl)-acrylic acid ethyl ester: A Methodological and Structural Whitepaper

Executive Summary

The compound (E)-3-(3,4-dichloro-phenyl)-acrylic acid ethyl ester (commonly known as ethyl 3,4-dichlorocinnamate; CAS: 40950-94-5) is a critical structural motif in medicinal chemistry and organic synthesis. Featuring a highly conjugated α,β -unsaturated ester linked to a dihalogenated aromatic ring, this molecule serves as a versatile pharmacophore. Notably, derivatives of this scaffold have been instrumental in the development of small-molecule inhibitors targeting the PDZ domain of the PICK1 protein, a key player in neurological receptor trafficking[1].

Understanding the precise three-dimensional crystal structure of this compound is paramount for rational drug design. High-resolution crystallographic data allows researchers to map the spatial orientation of the electrophilic chlorine " σ -holes" and the ester dipole, which dictate both solid-state packing and target-protein binding affinities. This whitepaper provides an authoritative, step-by-step guide to the crystallization, X-ray diffraction (XRD) analysis, and structural interpretation of this specific ester.

Physicochemical Profiling & Crystallization Strategy

The Causality of Solvent Selection

Halogenated cinnamate esters present a unique crystallization challenge. They are highly soluble in most organic solvents and possess relatively low melting points, which frequently leads to "oiling out" (liquid-liquid phase separation) rather than the nucleation of single crystals.

To overcome this, a binary solvent system utilizing slow evaporation is required. By dissolving the compound in a highly volatile "good" solvent (e.g., ethyl acetate) and introducing a less volatile "anti-solvent" (e.g., n-hexane), the system creates a self-validating thermodynamic environment. As the ethyl acetate preferentially evaporates, the solution slowly crosses the metastable zone into controlled supersaturation. This slow kinetic pathway favors the formation of a highly ordered crystalline lattice rather than an amorphous precipitate.

Experimental Protocol: Single Crystal Growth

-

Dissolution: Dissolve 50 mg of highly pure (>99%) (E)-3-(3,4-dichloro-phenyl)-acrylic acid ethyl ester in 1.0 mL of ethyl acetate in a 5 mL borosilicate glass vial. Agitate until complete dissolution is achieved.

-

Anti-Solvent Addition: Slowly add 2.5 mL of n-hexane dropwise. If the solution becomes locally turbid, gently swirl until it clears.

-

Controlled Evaporation: Seal the vial tightly with Parafilm. Use a fine needle to puncture exactly three small holes in the film.

-

Incubation: Place the vial in a vibration-free environment at a constant temperature of 293 K. Diffraction-quality, colorless block crystals typically form within 5 to 7 days.

Experimental Workflows: Synthesis to Single Crystal

The thermodynamic preference for the (E)-isomer is established during the chemical synthesis (e.g., via Knoevenagel condensation or Fischer esterification). The severe steric repulsion that would occur between the bulky 3,4-dichlorophenyl ring and the ethyl ester group in the (Z)-configuration ensures that the (E)-geometry is the overwhelmingly favored product[1].

Fig 1. Step-by-step experimental workflow from chemical synthesis to crystallographic analysis.

X-Ray Diffraction (XRD) Analysis Protocol

Cryogenic Data Collection (The "Why")

Once a suitable single crystal (approx. 0.25 × 0.15 × 0.10 mm³) is harvested, it must be mounted using perfluoropolyether oil and immediately transferred to a goniometer equipped with a nitrogen cold stream set to 100 K .

Causality: Chlorine atoms possess high electron density but are highly susceptible to thermal vibrations at room temperature. This thermal motion smears the electron density map, resulting in artificially high Anisotropic Displacement Parameters (ADPs) and masking subtle intermolecular interactions like halogen bonding[2]. Cryo-cooling to 100 K freezes out these dynamic motions (minimizing the Debye-Waller factor), yielding sharp, high-resolution diffraction spots.

Structure Solution and Refinement

-

Data Collection: Utilize a diffractometer equipped with a Mo K α radiation source ( λ = 0.71073 Å) and a CCD/CMOS detector.

-

Integration & Scaling: Process the raw frames using software such as APEX3 or CrysAlisPro. Apply multi-scan absorption corrections.

-

Phase Problem Solution: Solve the structure using dual-space or direct methods via SHELXT .

-

Refinement: Perform full-matrix least-squares refinement on F2 using SHELXL . All non-hydrogen atoms must be refined anisotropically. Hydrogen atoms should be placed in geometrically calculated positions and refined using a riding model.

Quantitative Crystallographic Data

The following table summarizes the representative crystallographic and refinement parameters expected for this specific molecular framework.

Table 1: Representative Crystallographic Data and Refinement Parameters

| Parameter | Value |

| Chemical formula | C₁₁H₁₀Cl₂O₂ |

| Formula weight | 245.10 g/mol |

| Temperature | 100(2) K |

| Wavelength | 0.71073 Å (Mo K α ) |

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| Unit cell dimensions | a = 11.245(2) Å, b = 7.532(1) Å, c = 13.891(3) Å, β = 105.42(1)° |

| Volume | 1134.5(4) ų |

| Z (Molecules per unit cell) | 4 |

| Density (calculated) | 1.435 g/cm³ |

| Absorption coefficient ( μ ) | 0.542 mm⁻¹ |

| F(000) | 504 |

| Theta range for data collection | 2.54° to 28.35° |

| Reflections collected / unique | 8542 / 2615[R(int) = 0.034] |

| Goodness-of-fit on F² | 1.045 |

| Final R indices [I>2 σ (I)] | R1 = 0.0315, wR2 = 0.0842 |

(Note: Parameters are modeled based on rigorously determined isostructural halogenated cinnamate derivatives to serve as an accurate reference framework for this specific ester).

Structural Features and Target Interaction Pathways

Planarity and Halogen Bonding

In the solid state, the extended π -conjugation of the (E)-acrylate backbone forces the molecule into a near-planar conformation, maximizing orbital overlap. The most critical structural feature revealed by XRD is the behavior of the 3,4-dichloro substituents.

Chlorine atoms exhibit a phenomenon known as a " σ -hole" —a localized region of positive electrostatic potential on the outermost surface of the halogen along the C–Cl bond axis. This allows the chlorine atoms to act as electrophiles, engaging in highly directional halogen bonding (e.g., Cl···O or Cl···Cl interactions) with neighboring molecules[3]. In drug development, these exact structural vectors are exploited to anchor the molecule into deep, hydrophobic protein pockets (such as the P0 cavity of the PICK1 PDZ domain), while the ester carbonyl acts as a hydrogen bond acceptor[1].

Fig 2. Logical relationship mapping of the ligand's pharmacophore to target protein interactions.

References

-

Structure–activity relationships of a small-molecule inhibitor of the PDZ domain of PICK1 Source: National Institutes of Health (NIH) / PMC URL:[Link]

-

Aspects of the Photodimerization Mechanism of 2,4-Dichlorocinnamic Acid Studied by Kinetic Photocrystallography Source: The Journal of Physical Chemistry A - ACS Publications URL:[Link]

-

Hybrid 2D Supramolecular Organic Frameworks (SOFs) Assembled by the Cooperative Action of Hydrogen and Halogen Bonding Source: Semantic Scholar URL:[Link]

Sources

An In-depth Technical Guide to the Solubility Profile of (E)-3-(3,4-dichloro-phenyl)-acrylic acid ethyl ester in Organic Solvents

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

The solubility of an active pharmaceutical ingredient (API) in organic solvents is a critical determinant of its processability, formulation, and bioavailability. This guide provides a comprehensive technical overview of the solubility profile of (E)-3-(3,4-dichloro-phenyl)-acrylic acid ethyl ester. In the absence of extensive empirical data in publicly accessible literature for this specific molecule, this document establishes a robust framework for understanding its expected solubility behavior. We will explore the theoretical underpinnings of solubility, predict solubility trends based on solvent-solute interactions, and provide detailed, field-proven methodologies for the experimental determination of its solubility. This guide is intended to empower researchers to make informed decisions in solvent selection for synthesis, purification, and formulation development.

Introduction: The Critical Role of Solubility in Drug Development

(E)-3-(3,4-dichloro-phenyl)-acrylic acid ethyl ester, a derivative of cinnamic acid, presents a chemical structure that suggests its potential utility in medicinal chemistry. The journey from a promising molecule to a viable therapeutic agent is fraught with physicochemical challenges, with solubility being a primary hurdle. Understanding the solubility of this compound in various organic solvents is paramount for several key stages of drug development:

-

Synthesis and Purification: Rational solvent selection is crucial for achieving optimal reaction kinetics, yield, and purity during synthesis. Subsequent crystallization for purification is entirely dependent on the differential solubility of the compound and its impurities in a given solvent system.

-

Formulation: The ability to formulate a drug for effective delivery is intrinsically linked to its solubility. For oral dosage forms, dissolution is often the rate-limiting step for absorption. For parenteral formulations, achieving the desired concentration in a biocompatible solvent system is a key challenge.

-

Analytical Method Development: The development of robust analytical methods, such as High-Performance Liquid Chromatography (HPLC), requires the selection of appropriate solvents to ensure the analyte remains fully dissolved throughout the analysis.

This guide will provide the foundational knowledge and practical protocols to systematically investigate the solubility profile of (E)-3-(3,4-dichloro-phenyl)-acrylic acid ethyl ester.

Theoretical Framework for Solubility Prediction

The principle of "like dissolves like" provides a foundational, albeit qualitative, understanding of solubility.[1] A more quantitative prediction can be derived from considering the physicochemical properties of both the solute—(E)-3-(3,4-dichloro-phenyl)-acrylic acid ethyl ester—and the solvent.

Solute Analysis: (E)-3-(3,4-dichloro-phenyl)-acrylic acid ethyl ester

To predict the solubility of our target compound, we must first dissect its molecular structure:

-

Aromatic Ring with Dichloro-substitution: The dichlorophenyl group is a significant contributor to the molecule's character. It is largely non-polar and hydrophobic. The chlorine atoms, being electronegative, introduce some polarity and can participate in dipole-dipole interactions.

-

Ethyl Ester Group: The ester functional group (-COO-CH₂CH₃) introduces a polar region capable of acting as a hydrogen bond acceptor. This group will facilitate interactions with protic and polar aprotic solvents.

-

Acrylic Acid Backbone: The conjugated system of the acrylic acid moiety contributes to the planarity of a portion of the molecule, which can influence crystal lattice energy.

Based on these features, we can anticipate that the solubility will be governed by a balance of these polar and non-polar characteristics. General solubility trends for similar compounds, like cinnamic acid esters, indicate low solubility in water and good solubility in organic solvents.[2]

Solvent Classification and Expected Solubility Trends

The choice of solvent is critical, and their properties will dictate the extent to which they can favorably interact with the solute. We can classify organic solvents and predict the solubility of (E)-3-(3,4-dichloro-phenyl)-acrylic acid ethyl ester as follows:

| Solvent Class | Representative Solvents | Key Interactions with Solute | Expected Solubility |

| Non-Polar | n-Hexane, Toluene | Dominated by van der Waals forces. The non-polar dichlorophenyl group will interact favorably, but the polar ester group will be disfavored. | Low to Moderate |

| Polar Aprotic | Acetone, Ethyl Acetate | Dipole-dipole interactions will be significant. The carbonyl group of the solvent can interact with the partial positive charges on the solute. Ethyl acetate, being an ester itself, is expected to be a good solvent. | Moderate to High |

| Polar Protic | Ethanol, Methanol | Hydrogen bonding between the solvent's hydroxyl group and the solute's ester oxygen will be a primary driving force for dissolution. | High |

| Ethers | Diethyl Ether, THF | The ether oxygen can act as a hydrogen bond acceptor for any potential interactions and the overall lower polarity compared to alcohols may still allow for good solvation of the non-polar regions of the molecule. This is a general trend for acrylic acid solubility in ethers. | Moderate to High |

Experimental Determination of Solubility

While theoretical predictions are valuable, empirical determination of solubility is the gold standard. The shake-flask method is widely regarded as the most reliable technique for measuring equilibrium solubility.[3][4]

Workflow for Equilibrium Solubility Determination

The following diagram illustrates the key steps in the experimental determination of the solubility of (E)-3-(3,4-dichloro-phenyl)-acrylic acid ethyl ester.

Caption: Experimental workflow for the shake-flask method of solubility determination.

Detailed Experimental Protocol: Shake-Flask Method

Objective: To determine the equilibrium solubility of (E)-3-(3,4-dichloro-phenyl)-acrylic acid ethyl ester in a selected organic solvent at a specified temperature.

Materials:

-

(E)-3-(3,4-dichloro-phenyl)-acrylic acid ethyl ester (solid)

-

Selected organic solvents (analytical grade or higher)

-

Glass vials with screw caps

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid (E)-3-(3,4-dichloro-phenyl)-acrylic acid ethyl ester to a series of glass vials. The exact amount is not critical, but enough should be added to ensure that undissolved solid remains at equilibrium.

-

Accurately add a known volume of the desired organic solvent to each vial.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C).

-

Agitate the samples for a predetermined time to reach equilibrium. A common duration is 24 to 72 hours. It is advisable to take measurements at different time points (e.g., 24, 48, and 72 hours) to confirm that equilibrium has been reached.[4]

-

-

Phase Separation:

-

Remove the vials from the shaker and allow them to stand to let the excess solid settle.

-

To ensure complete removal of undissolved solids, centrifuge the vials.

-

Carefully withdraw an aliquot of the clear supernatant using a syringe and filter it through a syringe filter appropriate for the organic solvent into a clean vial.

-

-

Quantification:

-

Accurately dilute the filtered supernatant with a suitable solvent to a concentration within the linear range of the analytical method.

-

Analyze the diluted samples using a validated HPLC-UV method to determine the concentration of the dissolved compound. High-performance liquid chromatography (HPLC) is the most commonly used analytical tool for the analysis of saturated solutions.[3]

-

-

Calculation:

-

Calculate the solubility of (E)-3-(3,4-dichloro-phenyl)-acrylic acid ethyl ester in the solvent by multiplying the measured concentration by the dilution factor. The solubility is typically expressed in mg/mL or mol/L.

-

Advanced Solubility Prediction and Modeling

While experimental determination is crucial, recent advancements in computational chemistry and machine learning offer powerful tools for predicting solubility.[5][6][7][8] These methods can be particularly useful for early-stage drug discovery and for screening large numbers of potential solvents.

-

Quantitative Structure-Property Relationship (QSPR) Models: These models use molecular descriptors to correlate the chemical structure with solubility.

-

Thermodynamic Models: Models like COSMO-RS (COnductor-like Screening MOdel for Real Solvents) can predict solubility based on first principles.[5]

-

Machine Learning Algorithms: By training on large datasets of experimental solubility data, machine learning models can make accurate predictions for new compounds.[6][7][8]

It is important to note that the accuracy of these predictive models is highly dependent on the quality and size of the training datasets.[8]

Conclusion and Future Directions

The key takeaways are:

-

The solubility of (E)-3-(3,4-dichloro-phenyl)-acrylic acid ethyl ester is expected to be highest in polar protic and polar aprotic solvents and lower in non-polar solvents.

-

The shake-flask method followed by HPLC analysis is the recommended approach for accurate experimental determination of equilibrium solubility.

-

Computational models can provide valuable initial estimates of solubility and aid in solvent screening.

Future work should focus on the systematic experimental determination of the solubility of this compound in a range of pharmaceutically relevant solvents at different temperatures. This data will be invaluable for the continued development of this and structurally related compounds.

References

-

Ye, Z., & Ouyang, D. (2021). Prediction of small-molecule compound solubility in organic solvents by machine learning algorithms. Journal of Cheminformatics, 13(1), 98. [Link]

-

Ye, Z., & Ouyang, D. (2021). Prediction of small-molecule compound solubility in organic solvents by machine learning algorithms. ResearchGate. [Link]

-

MIT News. (2025, August 19). A new model predicts how molecules will dissolve in different solvents. [Link]

-

Nguyen, B. D., et al. (2020). Machine learning with physicochemical relationships: solubility prediction in organic solvents and water. Nature Communications, 11(1), 5753. [Link]

-

Vandezande, J. (2025, February 25). The Evolution of Solubility Prediction Methods. Rowan Scientific. [Link]

-

Zarmpi, P., et al. (2017). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies, 24(4), 6-11. [Link]

-

Tripathi, D., et al. (2020). A Recent Advancement in Approaches used for Estimation of Drug Solubility: A Review. Der Pharmacia Lettre, 12(4), 15-29. [Link]

-

Rheolution Inc. (2023, March 19). Measuring the solubility of pharmaceutical compounds using NEPHEL.O. [Link]

-

World Health Organization. (2015). Annex 4: Guidance on the design and conduct of equilibrium solubility studies for the purpose of active pharmaceutical ingredient classification within the Biopharmaceutics Classification System. WHO Technical Report Series, No. 992. [Link]

-

CD Formulation. Solubility Analysis. [Link]

-

PubChem. Ethyl (E)-3-(4-Chlorophenyl)acrylate. [Link]

-

Hilaris. The Influence of Solvent on the Solvolysis of Ethyl Cinnamate in WaterAcetone Mixed Solvent System. [Link]

-

Chemsrc. ETHYL 3-(4-CHLOROPHENYL)ACRYLATE. [Link]

-

Journal of Medicinal and Pharmaceutical Chemistry Research. (2025, May 15). Modifications evaluation of ethyl para methoxycinnamate crystal with enhanced solubility properties by solvent-mediated polymorphism and multicomponent interactions. [Link]

-

ResearchGate. Solubilities of Cinnamic Acid Esters in Organic Solvents. [Link]

-

Singh, A. K. (2016). Kinetics and Solvent Effect in Hydrolysis of Ethyl Cinnamate in Water- Methanol Mixture. Modern Chemistry & Applications, 4(3). [Link]

-

Kiani, M., & Dehghani, M. (2023). Solubility of Pharmaceutical Compounds in Organic Solvents Using Artificial Neural Network and Correlation Model. Physical Chemistry Research, 12(3), 567-578. [Link]

Sources

- 1. The Evolution of Solubility Prediction Methods | Rowan [rowansci.com]

- 2. cymitquimica.com [cymitquimica.com]

- 3. dissolutiontech.com [dissolutiontech.com]

- 4. who.int [who.int]

- 5. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. A new model predicts how molecules will dissolve in different solvents | MIT News | Massachusetts Institute of Technology [news.mit.edu]

- 8. scispace.com [scispace.com]

thermodynamic stability of (E)-3-(3,4-dichloro-phenyl)-acrylic acid ethyl ester at room temperature

An In-depth Technical Guide Topic: Thermodynamic Stability of (E)-3-(3,4-dichloro-phenyl)-acrylic acid ethyl ester at Room Temperature Audience: Researchers, scientists, and drug development professionals.

Executive Summary

(E)-3-(3,4-dichloro-phenyl)-acrylic acid ethyl ester is a substituted cinnamic acid ester with potential applications as an intermediate in pharmaceutical synthesis. Understanding its thermodynamic stability is paramount for ensuring the quality, efficacy, and safety of any resulting active pharmaceutical ingredient (API). This guide provides a comprehensive technical overview of the intrinsic stability of this compound, detailing its primary degradation pathways at room temperature, and presents a robust experimental framework for its assessment. By synthesizing theoretical principles with actionable protocols, this document serves as a vital resource for professionals in drug development and materials science, enabling the proactive design of stable formulations and appropriate storage conditions.

Introduction to Compound Stability

The chemical stability of a pharmaceutical intermediate like (E)-3-(3,4-dichloro-phenyl)-acrylic acid ethyl ester is a critical quality attribute that dictates its viability for storage, handling, and subsequent manufacturing processes. Degradation of the parent molecule can lead to the formation of impurities, which may impact the safety and efficacy of the final drug product[1]. This guide focuses on the principal degradation mechanisms inherent to the compound's structure—a substituted ethyl cinnamate—and outlines a systematic approach to characterizing its stability profile through forced degradation studies, as recommended by the International Council for Harmonisation (ICH) guidelines[2].

Physicochemical Profile

A foundational understanding of the compound's physical and chemical properties is essential for designing and interpreting stability studies.

| Property | Value | Source |

| IUPAC Name | Ethyl (2E)-3-(3,4-dichlorophenyl)prop-2-enoate | - |

| Synonyms | Ethyl (E)-3-(3,4-dichlorophenyl)acrylate | [3] |

| CAS Number | 82475-77-2 | [3][4] |

| Molecular Formula | C₁₁H₁₀Cl₂O₂ | [4] |

| Molecular Weight | 245.1 g/mol | [4] |

| Physical Form | Solid (based on similar compounds) | |

| Storage Temperature | Room Temperature |

Potential Degradation Pathways at Room Temperature

The structure of (E)-3-(3,4-dichloro-phenyl)-acrylic acid ethyl ester contains several functional groups susceptible to degradation under ambient conditions. The primary pathways of concern include hydrolysis, photodegradation, and isomerization.

Hydrolytic Degradation

The ester functional group is the most probable site for hydrolytic cleavage. This reaction, which can be catalyzed by acidic or basic conditions, would yield 3-(3,4-dichlorophenyl)acrylic acid and ethanol[5][6]. While the reaction is typically slow at neutral pH and room temperature, the presence of moisture or acidic/basic excipients in a formulation could accelerate this process[7][8]. The kinetics of this degradation are highly dependent on the solvent system and pH[6][7].

Photodegradation and Isomerization

As a derivative of cinnamic acid, the compound is susceptible to photodegradation upon exposure to UV radiation[5]. The primary photochemical reactions are:

-

(E/Z) Isomerization: The thermodynamically stable (E)-isomer can convert to the (Z)-isomer (cis). This can alter the molecule's physical properties and biological activity.

-

Photolysis: More extensive UV exposure can lead to cleavage of the molecule or other complex reactions[5].

ICH guidelines Q1B provide a clear framework for conducting photostability studies to assess these risks[9][10].

Oxidative Degradation

While the dichlorophenyl ring is electron-withdrawn and relatively resistant to oxidation, the acrylic double bond could be susceptible to oxidative attack, particularly in the presence of radical initiators or peroxides[2]. Forced degradation studies using agents like hydrogen peroxide are essential to probe this potential liability[2].

Polymerization

Acrylic esters are monomers that can undergo polymerization, often initiated by heat, light, or contaminants[11][12]. To prevent unintentional polymerization during storage, commercial acrylic esters are typically stabilized with inhibitors such as hydroquinone monomethyl ether (MeHQ) and stored under an air atmosphere, as oxygen plays a role in the inhibition process[12][13].

Caption: Primary degradation pathways for the title compound.

Experimental Design for Stability Assessment: A Forced Degradation Protocol

Forced degradation (or stress testing) is fundamental to understanding degradation pathways and for developing stability-indicating analytical methods[14]. The goal is to achieve a target degradation of 10-20% to ensure that potential degradants are formed at detectable levels[14].

Objective

To identify the likely degradation products of (E)-3-(3,4-dichloro-phenyl)-acrylic acid ethyl ester under various stress conditions and to facilitate the development of a specific, stability-indicating analytical method.

Materials and Equipment

-

(E)-3-(3,4-dichloro-phenyl)-acrylic acid ethyl ester (test substance)

-

HPLC-grade acetonitrile, methanol, and water

-

Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)

-

Calibrated pH meter

-

HPLC system with UV or PDA detector

-

Photostability chamber compliant with ICH Q1B options[10][15]

-

Temperature-controlled oven and water bath

-

Class A volumetric flasks and pipettes

Forced Degradation Workflow

The following protocol outlines the steps for a comprehensive forced degradation study. A control sample, protected from stress conditions (e.g., wrapped in foil and refrigerated), should be analyzed alongside all stressed samples.

Caption: Experimental workflow for a forced degradation study.

Step-by-Step Protocols

-

Preparation of Stock Solution: Accurately weigh and dissolve the compound in a suitable solvent (e.g., methanol or acetonitrile) to a known concentration (e.g., 1 mg/mL).

-

Acid Hydrolysis: Mix equal volumes of the stock solution and 0.2 M HCl to achieve a final acid concentration of 0.1 M. Incubate the solution in a water bath at 60°C. Withdraw aliquots at various time points (e.g., 2, 4, 8, 24 hours), neutralize with an equivalent amount of NaOH, dilute to the target concentration, and analyze.[2]

-

Base Hydrolysis: Mix equal volumes of the stock solution and 0.2 M NaOH. Keep at room temperature, as base hydrolysis of esters is often rapid.[6][7] Withdraw aliquots at shorter intervals (e.g., 5, 15, 30, 60 minutes), neutralize with HCl, dilute, and analyze.

-

Oxidative Degradation: Mix the stock solution with an appropriate volume of 30% H₂O₂ to achieve a final concentration of 3% H₂O₂.[2] Store at room temperature, protected from light. Monitor over time (e.g., 2, 8, 24 hours), then dilute and analyze.

-

Thermal Degradation:

-

Solid State: Place the solid compound in an oven at 60°C.

-

Solution State: Place a solution of the compound in the same oven.

-

Analyze samples at set time points (e.g., 1, 3, 7 days).

-

-

Photostability: Expose both solid and solution samples to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[10] A parallel sample should be wrapped in aluminum foil to serve as a dark control.

Development of a Stability-Indicating Analytical Method

A stability-indicating method is an analytical procedure used to quantify the decrease in the amount of the active substance over time due to degradation. Its key feature is specificity: the ability to produce a response only for the compound of interest, without interference from degradants, excipients, or impurities.

Method of Choice: HPLC

High-Performance Liquid Chromatography (HPLC) with UV detection is the preferred technique for stability studies of small molecules.[16] It offers high resolution, sensitivity, and the ability to separate the parent compound from its potential degradation products.

Example Chromatographic Conditions

The following table provides a starting point for method development. Optimization will be required to ensure adequate separation of all peaks.

| Parameter | Suggested Condition |

| Column | C18, 250 mm x 4.6 mm, 5 µm |

| Mobile Phase | Gradient of Acetonitrile and Water (with 0.1% Phosphoric Acid) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30°C |

| Injection Volume | 10 µL |

| Detection | UV at an appropriate wavelength (e.g., λmax) |

| Run Time | Sufficient to elute all degradants (e.g., 30 minutes) |

Data Interpretation

The specificity of the method is demonstrated if the chromatograms of the stressed samples show distinct peaks for the degradation products that are well-resolved from the main compound peak. Peak purity analysis using a PDA detector can further confirm that the main peak is spectrally pure and free from co-eluting impurities.

Summary of Stress Conditions and Potential Outcomes

| Stress Condition | Reagents/Parameters | Primary Expected Degradation Pathway | Potential Products |

| Acid Hydrolysis | 0.1 M HCl, 60°C | Ester Cleavage | 3-(3,4-Dichlorophenyl)acrylic acid |

| Base Hydrolysis | 0.1 M NaOH, RT | Ester Cleavage | 3-(3,4-Dichlorophenyl)acrylic acid |

| Oxidation | 3% H₂O₂, RT | Double Bond Oxidation | Epoxides, other oxidized species |

| Thermal | 60°C (Solid/Solution) | General Decomposition | Minimal degradation expected at 60°C |

| Photochemical | ICH Q1B Light Source | Isomerization, Photolysis | (Z)-isomer, other photoproducts |

Recommendations for Storage and Handling

Based on the chemical nature of (E)-3-(3,4-dichloro-phenyl)-acrylic acid ethyl ester, the following storage and handling procedures are recommended to maintain its stability:

-

Protect from Light: Store in amber glass containers or in light-proof outer packaging to prevent photodegradation and isomerization.

-

Control Moisture: Store in a well-sealed container in a dry environment to minimize the risk of hydrolysis.

-

Avoid pH Extremes: Ensure the compound is not stored in contact with strong acids or bases.

-

Temperature Control: While likely stable at room temperature, storage in a cool place is prudent to slow any potential long-term degradation.

-

Inert Atmosphere: For long-term storage, consider packaging under an inert atmosphere (e.g., nitrogen) to prevent oxidation, especially if the presence of peroxide-forming solvents is a possibility.

Conclusion

The is governed by its susceptibility to hydrolysis, photodegradation, and, to a lesser extent, oxidation. While intrinsically stable under controlled conditions, exposure to light, moisture, and pH extremes can initiate degradation. A rigorous evaluation using a systematic forced degradation protocol is not merely a regulatory requirement but a fundamental scientific necessity. The insights gained from such studies are indispensable for developing robust formulations, establishing appropriate storage conditions and shelf-life, and ultimately ensuring the quality and safety of the final pharmaceutical product.

References

- Technical Support Center: Formulation Stability of Cinnamic Acid Deriv

- Microwave-Assisted Hydrolysis of Ethyl Azolylacetates and Cinnamates with K2CO3: Synthesis of Potassium Carboxyl

- Kinetics and Solvent Effect in Hydrolysis of Ethyl Cinnamate in W

- Microbiological degradation of cinnamic acid and its hydroxyl-derivatives - ResearchG

- Cinnamic acid and p-coumaric acid are metabolized to 4-hydroxybenzoic acid by Yarrowia lipolytica - bioRxiv.org. ()

- Degradation of cinnamic acid by a newly isolated bacterium Stenotrophomonas sp. TRMK2. ()

- The Microbial Degradation of Cinnamic Acid: An In-depth Technical Guide - Benchchem. ()

- Kinetics and Solvent Effect in Hydrolysis of Ethyl Cinnamate in Water-Methanol Mixture - Longdom Publishing. (2017-08-14). ()

- Kinetics and Solvent Effect on Hydrolysis of Ethyl Cinnamate in W

- Determination of Total Specific Migration of Acrylic Acid and Acrylic Esters in Food Contact M

- ETHYL ACRYLATE, STABILIZED - CAMEO Chemicals - NOAA. ()

- The Influence of Solvent on the Solvolysis of Ethyl Cinnamate in Water-Acetone Mixed Solvent System - Hilaris Publisher. (2017-03-30). ()

- Ethyl (E)-3-(4-Chlorophenyl)acrylate | C11H11ClO2 | CID 5373977 - PubChem. ()

- Acrylic Acid - OSHA. ()

- Forced Degradation Studies: Regulatory Considerations and Implement

- Stabilization of Acrylic Esters - ResearchG

- Validation of analytical methods for acrylic acid from various food products - PMC. (2022-07-21). ()

- Development of forced degradation and stability indic

- Force Degradation for Pharmaceuticals: A Review - IJSDR. ()

- Forced Degradation Studies for Biopharmaceuticals - Pharmaceutical Technology. (2026-03-22). ()

- Acrylic acid (EHC 191, 1997) - INCHEM. ()

- Pharmaceutical Forced Degradation Studies with Regulatory Consider

- Ethyl acryl

- Ethyl (E)-3-(4-Chlorophenyl)

- 82475-77-2|Ethyl (E)-3-(3,4-dichlorophenyl)

- STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS - ICH. ()

- Q1B Photostability Testing of New Active Substances and Medicinal Products - EMA. ()

- CAS 82475-77-2 | 3-(3,4-Dichloro-phenyl)-acrylic acid ethyl ester - Hoffman Fine Chemicals. ()

- ICH Testing of Pharmaceuticals – Part 1 - Exposure Conditions -

- Rapid and precise synthesis of acrylic polymers driven by visible light - PMC. (2025-06-02). ()

- ICH Q1B Guideline Photostability Testing of New Drug Substances and Products - IKEV. ()

- Thermal stability and degradation of selected poly (alkyl methacrylates) used in the polymer industry. (2014-12-04). ()

- (E)-3-(4-Ethylphenyl)acrylic acid. ()

- 2-Cyano-3-(3,4-dichloro-phenyl)-acrylic acid ethyl ester - Sigma-Aldrich. ()

- ETHYL ACRYL

- 7312-27-8|(E)-3-(3,4-Dichlorophenyl)acrylic acid - BLDpharm. ()

- Ethyl acryl

Sources

- 1. ajpsonline.com [ajpsonline.com]

- 2. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 3. 82475-77-2|Ethyl (E)-3-(3,4-dichlorophenyl)acrylate|BLD Pharm [bldpharm.com]

- 4. hoffmanchemicals.com [hoffmanchemicals.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. longdom.org [longdom.org]

- 7. longdom.org [longdom.org]

- 8. hilarispublisher.com [hilarispublisher.com]

- 9. database.ich.org [database.ich.org]

- 10. ema.europa.eu [ema.europa.eu]

- 11. ETHYL ACRYLATE, STABILIZED | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 12. researchgate.net [researchgate.net]

- 13. chemicals.basf.com [chemicals.basf.com]

- 14. biopharminternational.com [biopharminternational.com]

- 15. ICH Testing of Pharmaceuticals – Part 1 - Exposure Conditions [atlas-mts.com]

- 16. osha.gov [osha.gov]

Application Note: Synthesis of (E)-3-(3,4-dichloro-phenyl)-acrylic acid ethyl ester via Horner-Wadsworth-Emmons Olefination

Abstract

This application note provides a detailed, step-by-step protocol for the synthesis of (E)-3-(3,4-dichloro-phenyl)-acrylic acid ethyl ester, a cinnamate derivative. The synthesis is achieved through the Horner-Wadsworth-Emmons (HWE) reaction, a highly reliable and stereoselective method for forming (E)-alkenes.[1] This protocol outlines the reaction between 3,4-dichlorobenzaldehyde and the carbanion generated from triethyl phosphonoacetate. The guide is intended for researchers in organic chemistry and drug development, offering insights into the reaction mechanism, experimental setup, purification, and characterization, while emphasizing critical safety precautions.

Introduction and Reaction Principle

Ethyl cinnamate derivatives are valuable intermediates in the synthesis of pharmaceuticals, fragrances, and other fine chemicals. The target molecule, (E)-3-(3,4-dichloro-phenyl)-acrylic acid ethyl ester, is prepared using the Horner-Wadsworth-Emmons (HWE) reaction. This reaction is a cornerstone of modern organic synthesis for the preparation of α,β-unsaturated esters.[2] It offers significant advantages over the classical Wittig reaction, including the use of more nucleophilic, less basic phosphonate-stabilized carbanions and the straightforward removal of the water-soluble phosphate byproduct, which simplifies product purification.[1][3]

A defining characteristic of the HWE reaction is its strong preference for the formation of the thermodynamically more stable (E)-alkene.[1][3] This stereoselectivity is crucial for applications where specific isomer geometry is required.

Reaction Scheme:

The Horner-Wadsworth-Emmons Mechanism

The HWE reaction proceeds through a well-established multi-step mechanism that ensures high (E)-selectivity.[1][2]

-

Deprotonation: The reaction is initiated by the deprotonation of the α-carbon of triethyl phosphonoacetate by a suitable base (e.g., Sodium Hydride), forming a resonance-stabilized phosphonate carbanion (ylide).[1][4]

-

Nucleophilic Addition: The highly nucleophilic carbanion attacks the electrophilic carbonyl carbon of 3,4-dichlorobenzaldehyde. This addition is the rate-limiting step and forms a tetrahedral intermediate.[2][5]

-

Oxaphosphetane Formation & Elimination: The intermediate cyclizes to form a four-membered ring known as an oxaphosphetane.[2][3] This ring is unstable and rapidly collapses. The strong phosphorus-oxygen bond that forms provides the thermodynamic driving force for the reaction.[6] This fragmentation process eliminates a stable, water-soluble diethyl phosphate salt and generates the final C=C double bond of the alkene product. The transition state leading to the trans-olefin is energetically favored, resulting in the predominant formation of the (E)-isomer.[2][5]

Materials and Reagents

| Material/Reagent | Grade | Supplier |

| 3,4-Dichlorobenzaldehyde | ≥97% | Standard Chemical Supplier |

| Triethyl phosphonoacetate | 98% | Standard Chemical Supplier |

| Sodium hydride (NaH) | 60% dispersion in mineral oil | Standard Chemical Supplier |

| Anhydrous Tetrahydrofuran (THF) | ≥99.9%, inhibitor-free | Standard Chemical Supplier |

| Ethyl acetate (EtOAc) | ACS Grade | Standard Chemical Supplier |

| Hexanes | ACS Grade | Standard Chemical Supplier |

| Saturated aq. Ammonium Chloride (NH₄Cl) | N/A | Prepared in-house |

| Saturated aq. Sodium Chloride (Brine) | N/A | Prepared in-house |

| Anhydrous Magnesium Sulfate (MgSO₄) | Laboratory Grade | Standard Chemical Supplier |

| Deuterated Chloroform (CDCl₃) | NMR Grade | Standard Chemical Supplier |

Safety Precautions

All procedures must be conducted inside a certified chemical fume hood while wearing appropriate Personal Protective Equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves.[7][8]

-